(R)-4-methyl-2-(pyrrolidin-2-yl)oxazole
Description
(R)-4-Methyl-2-(pyrrolidin-2-yl)oxazole is a chiral oxazole derivative characterized by a methyl group at the 4-position and a pyrrolidin-2-yl substituent at the 2-position of the oxazole ring. The stereochemistry of the pyrrolidine moiety (R-configuration) may significantly influence its physicochemical and biological properties.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-oxazole |
InChI |
InChI=1S/C8H12N2O/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |
InChI Key |
YLGYWVFYKSDNKL-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=COC(=N1)[C@H]2CCCN2 |
Canonical SMILES |
CC1=COC(=N1)C2CCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic and Reactivity Profiles
Substituents on the oxazole ring critically modulate electronic properties. For example:
- Unsubstituted oxazole exhibits a HOMO-LUMO gap of 9.67 eV, indicative of moderate reactivity and kinetic stability .
- Methyl-substituted oxazole (as in the target compound) likely reduces the HOMO-LUMO gap slightly due to electron-donating effects, enhancing reactivity toward electrophiles like singlet oxygen .
- Aromatic substituents (e.g., phenyl or pyridyl groups, as in (R)-4-phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole) increase conjugation, lowering the LUMO energy and facilitating [4+2]-cycloaddition with singlet oxygen .
The pyrrolidine substituent in the target compound may introduce steric hindrance, slowing reaction kinetics compared to planar aromatic substituents but improving selectivity in biological interactions .
Structural Analogues
Key analogues and their distinguishing features:
(R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole : Aromatic substituents enhance π-π stacking with biological targets but reduce solubility .
(R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole : The trifluoromethyl group increases metabolic stability and electrophilicity, favoring covalent interactions .
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole : Demonstrates the importance of stereochemistry and ether functionalities in agrochemical applications .
Data Table: Comparative Analysis of Oxazole Derivatives
| Compound Name | Substituents | HOMO-LUMO Gap (eV)* | Key Biological Activity | Binding Affinity (kcal/mol) |
|---|---|---|---|---|
| (R)-4-Methyl-2-(pyrrolidin-2-yl)oxazole | Methyl, pyrrolidin-2-yl (R) | ~9.3 (estimated) | Anti-inflammatory, antidiabetic | Not reported |
| Unsubstituted oxazole | None | 9.67 | Baseline reactivity | N/A |
| (R)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Phenyl, pyridyl | ~8.9 (estimated) | Antimicrobial | N/A |
| Rosiglitazone (standard) | Thiazolidinedione | N/A | Antidiabetic | -9.77 |
| Oxazole-triazole hybrid (Compound 21) | Triazole, methyl | N/A | Antidiabetic | -10.2 (estimated) |
*Estimated values based on substituent effects from .
Notes
Limitations : Direct experimental data on (R)-4-methyl-2-(pyrrolidin-2-yl)oxazole are scarce; comparisons rely on extrapolation from structurally related compounds.
Stereochemical Considerations : The R-configuration of pyrrolidine may enhance target specificity but complicates synthesis and purification.
Future Directions : Computational studies (e.g., molecular docking) and in vitro assays are needed to validate predicted electronic and pharmacological properties.
Preparation Methods
Asymmetric Hydrogenation of 2-Methylpyrroline
Patent WO2008137087A1 details a scalable route to (R)-2-methylpyrrolidine using platinum-catalyzed hydrogenation. Key steps include:
-
Substrate : 2-Methylpyrroline dissolved in a 2:1 ethanol/methanol mixture.
-
Catalyst : 5% Pt/C or PtO₂ under ambient hydrogen pressure.
-
Workup : Filtration to remove the catalyst, followed by tartrate salt resolution to achieve ≥50% enantiomeric excess (ee).
This method avoids corrosive reagents and isolates intermediates in high yield, though optical purity may require subsequent recrystallization.
Oxazole Ring Formation: Appel Cyclization and Coupling Approaches
Appel Cyclization of Proline-Derived Aldehydes
A bio-inspired approach from Slobodyanyuk et al. synthesizes 2-(pyrrolidin-2-yl)oxazoles starting from Boc-protected proline:
-
Aldehyde Intermediate : Boc-proline is converted to an N-(1-oxoalkan-2-yl)carboxamide.
-
Cyclization : Treatment with PPh₃, C₂Cl₆, and Et₃N in MeCN induces cyclodehydration, yielding 4-alkyl-2-(pyrrolidin-2-yl)oxazoles.
-
Optical Purity : Starting from L-proline yields (S)-configured products; use of D-proline or enantioselective catalysis could access the (R)-isomer.
Example Protocol :
Coupling of Oxazole-4-carboxylic Acid Derivatives
Patent WO2000053589A1 outlines a route to 2-pyrrolidin-1-ylmethyl-oxazole-4-carboxylic acid, adaptable for introducing pyrrolidine substituents:
-
Ester Formation : Methyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate is synthesized via nucleophilic substitution.
-
Hydrolysis : Treatment with KOH in isopropyl alcohol affords the carboxylic acid, which is coupled to pyrrolidine-containing fragments using EDC/HOBt.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester synthesis | Pyrrolidine, DCM, reflux | 85% |
| Hydrolysis | KOH, IPA, 20°C, 12 h | 90% |
| Amide coupling | EDC, HOBt, DMF, 0°C to RT | 78% |
Integrated Routes to (R)-4-Methyl-2-(pyrrolidin-2-yl)oxazole
Route 1: Chiral Pool Synthesis from (R)-Proline
-
Aldehyde Preparation : (R)-Proline is Boc-protected and converted to an N-(1-oxo-3-methylbutan-2-yl)carboxamide.
-
Appel Cyclization : As per Slobodyanyuk et al., yielding 4-methyl-2-(pyrrolidin-2-yl)oxazole.
-
Deprotection : TFA-mediated Boc removal affords the target compound.
Advantages : High stereochemical fidelity; avoids resolution steps.
Limitations : Requires enantiomerically pure proline starting material.
Green Chemistry and Modern Innovations
Microwave-Assisted Cyclization
Adapting Mukku et al.’s method, TosMIC and methyl pyruvate undergo microwave irradiation (350 W, 65°C, 8 min) in isopropyl alcohol with K₃PO₄, yielding 4-methyloxazole precursors in 85% yield. Subsequent coupling to pyrrolidine fragments reduces reaction times by 70%.
Q & A
Q. What experimental strategies address discrepancies between computational predictions and observed biological activity?
- Methodology : Validate computational models by: (i) Re-optimizing DFT parameters (e.g., solvent effects via PCM models) ; (ii) Performing isothermal titration calorimetry (ITC) to measure binding thermodynamics; (iii) Conducting mutational studies on target proteins to identify key residues for interaction . Contradictions may arise from neglected solvation effects or conformational flexibility in simulations.
Q. How do solvent interactions influence the spectroscopic and reactive properties of (R)-4-methyl-2-(pyrrolidin-2-yl)oxazole?
- Methodology : Solvent-dependent UV-Vis and fluorescence spectroscopy reveal polarity effects on electronic transitions. Computational studies of oxazole-water complexes (e.g., DFT analysis of hydrogen-bonding networks) explain solvent-induced shifts in vibrational frequencies (e.g., C=O stretching) . Experimentally, time-resolved fluorescence quenching in aprotic vs. protic solvents quantifies solvation dynamics.
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
- Methodology : Parallel synthesis using combinatorial chemistry (e.g., Ugi-azide reactions) generates diverse analogs. Positional scanning at the oxazole C-4 methyl or pyrrolidine N-atom evaluates steric/electronic contributions. High-throughput bioassays (e.g., kinase inhibition) prioritize candidates, with SAR trends validated via Free-Wilson analysis or 3D-QSAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
